

# A Comparative Analysis of Ceftazidime Pharmacokinetics Across Various Animal Species

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This guide provides a comprehensive comparison of the pharmacokinetic properties of ceftazidime, a third-generation cephalosporin antibiotic, across a range of animal species. The data presented is compiled from various scientific studies and is intended to serve as a valuable resource for researchers and professionals involved in drug development and veterinary medicine. Understanding the species-specific differences in how ceftazidime is absorbed, distributed, metabolized, and excreted is crucial for the rational design of preclinical studies and the establishment of safe and effective dosing regimens.

## **Quantitative Data Summary**

The pharmacokinetic parameters of ceftazidime exhibit considerable variation among different animal species. These differences are influenced by factors such as metabolic rate, body size, and physiological characteristics. The following table summarizes key pharmacokinetic parameters of ceftazidime in several species, providing a quantitative basis for comparison.



Animal Species	Dose (mg/kg)	Route of Administrat ion	Half-life (t1/2)	Maximum Plasma Concentrati on (Cmax)	Time to Cmax (Tmax)
Mice	25	SC/IM	21 min[1]	26 mg/l[1]	15-30 min[1]
Rats	25	SC/IM	23 min[1]	-	15-30 min[1]
Rabbits	25	SC/IM	48 min[1]	63 mg/l[1]	15-30 min[1]
Beagle Dogs	25	IV	0.95 h[2]	-	-
Beagle Dogs	25	SC/IM	60 min[1]	-	15-30 min[1]
Cynomolgus Monkeys	25	SC/IM	58 min[1]	-	15-30 min[1]
Lactating Goats	10	IV	1.6 ± 0.3 h[3] [4]	-	-
Non-lactating Goats	10	IV	2.3 ± 0.6 h[3] [4]	-	-
Lactating Goats	10	IM	1.6 ± 0.7 h[3]	-	-
Non-lactating Goats	10	IM	2.6 ± 0.9 h[3] [4]	-	-
Unweaned Calves	10	IV	138.7 ± 23.6 min[5]	-	-
Unweaned Calves	10	IM	126.3 ± 10.5 min[5]	-	-
Northern Leopard Frogs	20	SC	9.01 h[6]	92.9 μg/mL[6]	-
Northern Leopard Frogs	40	SC	14.49 h[6]	96.0 μg/mL[6]	-



### **Experimental Protocols**

The data presented in this guide are derived from studies employing standardized experimental protocols. A generalized methodology for a comparative pharmacokinetic study of ceftazidime is outlined below.

- 1. Animal Models and Housing:
- Healthy, adult animals of the specified species and breed (e.g., Beagle dogs) are used.[2]
- Animals are housed in appropriate facilities with controlled environmental conditions (temperature, humidity, light-dark cycle) and provided with standard diet and water ad libitum.
- 2. Drug Administration:
- Ceftazidime is administered via various routes, most commonly intravenous (IV), intramuscular (IM), and subcutaneous (SC).[1][2][7]
- For IV administration, a single bolus injection is typically given into a suitable vein (e.g., cephalic vein in dogs).[2]
- For IM and SC administration, the drug is injected into a well-muscled area or under the skin, respectively.
- Dosages are calculated based on the animal's body weight.
- 3. Blood Sample Collection:
- Blood samples are collected at predetermined time points following drug administration.
- For IV administration, samples are typically collected over an 8-hour period.[2] For other routes, the collection period may be extended.
- Blood is drawn from an appropriate vessel (e.g., jugular vein) into tubes containing an anticoagulant.
- 4. Plasma Preparation and Drug Analysis:

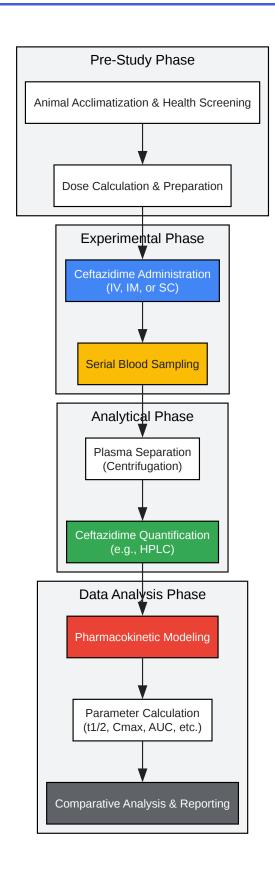


- Plasma is separated from the blood samples by centrifugation.
- The concentration of ceftazidime in the plasma samples is determined using a validated analytical method, such as high-pressure liquid chromatography (HPLC).[2]
- 5. Pharmacokinetic Analysis:
- The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters.
- This analysis typically involves non-compartmental or compartmental modeling to calculate parameters such as half-life (t1/2), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), volume of distribution (Vd), and clearance (CL).

### **Experimental Workflow**

The following diagram illustrates the typical workflow of a comparative pharmacokinetic study for ceftazidime.





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Caption: Experimental workflow for a comparative pharmacokinetic study of ceftazidime.



It is important to note that ceftazidime is not absorbed following oral dosing.[1] The primary route of elimination is through renal excretion, with large amounts of the unchanged drug found in urine.[1] Biliary excretion of ceftazidime is generally low.[1] The time-dependent nature of ceftazidime's antibacterial activity underscores the importance of maintaining plasma concentrations above the minimum inhibitory concentration (MIC) for susceptible bacteria.[2][8] These pharmacokinetic characteristics are crucial for optimizing dosing schedules to ensure therapeutic efficacy.

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### References

- 1. Therapeutic and kinetic properties of ceftazidime in animals PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rxactuator.net [rxactuator.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of ceftazidime administered to lactating and non-lactating goats [scielo.org.za]
- 5. Pharmacokinetics of ceftazidime given alone and combination with probenecid to unweaned calves PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. [Ceftazidime on animal experimental models] PubMed [pubmed.ncbi.nlm.nih.gov]
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